2,7-Di-tert-butyl-9-fluorenylmethanol

Beschreibung

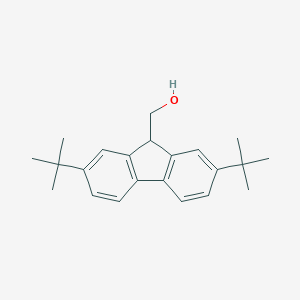

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,7-ditert-butyl-9H-fluoren-9-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O/c1-21(2,3)14-7-9-16-17-10-8-15(22(4,5)6)12-19(17)20(13-23)18(16)11-14/h7-12,20,23H,13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVSJFHAWQHGEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2CO)C=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408414 | |

| Record name | 2,7-Di-tert-butyl-9-fluorenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136453-59-3 | |

| Record name | 2,7-Di-tert-butyl-9-fluorenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Fluorene Chemistry and Its Derivatives

Fluorene (B118485), a polycyclic aromatic hydrocarbon, consists of two benzene (B151609) rings fused to a central five-membered ring. wikipedia.org This core structure serves as a versatile platform for the synthesis of a wide array of derivatives with diverse applications. wikipedia.orgogc.co.jp The chemistry of fluorene is rich and has been extensively studied, leading to the development of materials for organic light-emitting diodes (OLEDs), optical plastics, and pharmaceuticals. wikipedia.orgogc.co.jpmdpi.com Fluorene's utility stems from its rigid and planar structure, which can be readily functionalized at various positions to tune its electronic and physical properties.

Derivatives of fluorene are synthesized to enhance or modify its intrinsic characteristics. For instance, substitution at the C9 position is a common strategy to improve solubility and processability, as well as to introduce new functionalities. wikipedia.org The resulting compounds, such as fluorene-9-carboxylic acid and 9-fluorenylmethyl chloroformate (Fmoc chloride), have found use as precursors to pharmaceuticals and as protecting groups in peptide synthesis, respectively. wikipedia.org

Significance of 2,7 Di Tert Butyl Substitution in Fluorene Chemistry

The introduction of tert-butyl groups at the 2 and 7 positions of the fluorene (B118485) core, as seen in 2,7-Di-tert-butyl-9-fluorenylmethanol, is a key modification that significantly influences the molecule's properties. These bulky substituents play a crucial role in preventing intermolecular interactions, such as π-π stacking, which can often lead to aggregation and quenching of fluorescence in organic electronic devices. mdpi.com This steric hindrance helps to maintain the desired photophysical properties of the individual molecules in the solid state, making these derivatives promising candidates for use in OLEDs. mdpi.com

Furthermore, the tert-butyl groups enhance the solubility of fluorene derivatives in common organic solvents, which is a critical factor for their practical application in solution-processed device fabrication. The electron-donating nature of the tert-butyl groups can also influence the electronic properties of the fluorene system.

The table below summarizes some of the key physical and chemical properties of 2,7-Di-tert-butyl-9-fluorenylmethanol and its parent compound, 2,7-Di-tert-butylfluorene (B1308379).

| Property | 2,7-Di-tert-butyl-9-fluorenylmethanol | 2,7-Di-tert-butylfluorene |

| CAS Number | 136453-59-3 | 58775-05-6 sigmaaldrich.com |

| Molecular Formula | C22H28O | C21H26 sigmaaldrich.com |

| Molecular Weight | 308.46 g/mol | 278.43 g/mol sigmaaldrich.com |

| Melting Point | 119-121 °C sigmaaldrich.com | 121-124 °C sigmaaldrich.com |

| Boiling Point | 416.3 °C at 760 mmHg | Not available |

| Density | 1.027 g/cm³ | Not available |

Research Trajectory and Evolution of Studies on 2,7 Di Tert Butyl 9 Fluorenylmethanol

Classical and Contemporary Synthetic Routes to 2,7-Di-tert-butyl-9-fluorenylmethanol

The construction of 2,7-Di-tert-butyl-9-fluorenylmethanol is typically achieved through a multi-step sequence, beginning with the synthesis of the di-substituted fluorene core, followed by the introduction of the hydroxymethyl group at the 9-position.

Friedel-Crafts Alkylation for Di-tert-butylfluorene Precursors

The foundational step in the synthesis of the title compound is the preparation of 2,7-di-tert-butylfluorene (B1308379). This is accomplished via a Friedel-Crafts alkylation reaction on the parent fluorene molecule. sigmaaldrich.com This classic electrophilic aromatic substitution involves the reaction of fluorene with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst. cerritos.edu

Anhydrous ferric chloride (FeCl₃) is a commonly employed catalyst for this transformation. sigmaaldrich.com The reaction proceeds by the activation of tert-butyl chloride by the Lewis acid to generate a tert-butyl carbocation, which then attacks the electron-rich fluorene ring. The substitution occurs preferentially at the 2 and 7 positions due to the directing effects of the aromatic system. The bulky nature of the tert-butyl group provides steric hindrance that can be leveraged to control the degree of alkylation. cerritos.edu

A general procedure involves dissolving fluorene and the tert-butylating agent in a suitable solvent, followed by the portion-wise addition of the Lewis acid catalyst. The reaction progress is often monitored by the evolution of hydrogen chloride gas. youtube.com

Table 1: Representative Friedel-Crafts Alkylation for 2,7-Di-tert-butylfluorene

| Starting Material | Alkylating Agent | Catalyst | Solvent | Typical Product |

| Fluorene | tert-Butyl chloride | FeCl₃ | Dichloromethane | 2,7-Di-tert-butylfluorene |

Hydroxymethylation Approaches to the Fluorenylmethanol Scaffold

Once the 2,7-di-tert-butylfluorene precursor is obtained, the next step is the introduction of the hydroxymethyl (-CH₂OH) group at the 9-position. This is typically achieved through a hydroxymethylation reaction. wikipedia.org The methylene (B1212753) bridge (C9) of the fluorene ring is acidic and can be deprotonated by a strong base to form a nucleophilic carbanion.

A common method involves the use of an organolithium reagent, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF). The resulting fluorenyl anion is then reacted with an electrophilic source of a hydroxymethyl group, most commonly formaldehyde (B43269) (CH₂O) or its polymer, paraformaldehyde. wikipedia.org Subsequent workup with an aqueous acid solution neutralizes the intermediate alkoxide to yield the desired 2,7-Di-tert-butyl-9-fluorenylmethanol.

Table 2: General Scheme for Hydroxymethylation of 2,7-Di-tert-butylfluorene

| Step | Reagent(s) | Solvent | Intermediate/Product |

| 1. Deprotonation | 2,7-Di-tert-butylfluorene, n-Butyllithium | Tetrahydrofuran | 2,7-Di-tert-butyl-9-fluorenyl anion |

| 2. Hydroxymethylation | Formaldehyde or Paraformaldehyde | Tetrahydrofuran | Lithium 2,7-di-tert-butyl-9-fluorenylmethoxide |

| 3. Quench | Aqueous acid (e.g., NH₄Cl) | - | 2,7-Di-tert-butyl-9-fluorenylmethanol |

Reduction Pathways from 2,7-Di-tert-butyl-9H-fluorene-9-one

An alternative synthetic route to 2,7-Di-tert-butyl-9-fluorenylmethanol involves the reduction of the corresponding ketone, 2,7-Di-tert-butyl-9H-fluorene-9-one. nih.gov This ketone can be prepared through oxidation of 2,7-di-tert-butylfluorene. The reduction of the ketone to the primary alcohol is a standard transformation in organic synthesis.

A widely used and effective reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). bu.eduyoutube.comyoutube.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). The hydride from the borohydride attacks the electrophilic carbonyl carbon, and upon workup, the resulting alkoxide is protonated to give the alcohol. This method is generally high-yielding and avoids the use of highly reactive organometallic reagents.

Table 3: Reduction of 2,7-Di-tert-butyl-9H-fluorene-9-one

| Starting Material | Reducing Agent | Solvent | Product |

| 2,7-Di-tert-butyl-9H-fluorene-9-one | Sodium Borohydride (NaBH₄) | Methanol | 2,7-Di-tert-butyl-9-fluorenylmethanol |

Functional Group Interconversions of the Fluorenylmethanol Moiety

The hydroxyl group of 2,7-Di-tert-butyl-9-fluorenylmethanol is a key functional handle that allows for its conversion into other important chemical entities.

Conversion to Chloroformate Derivatives and Carbamates

A significant application of 2,7-Di-tert-butyl-9-fluorenylmethanol is its conversion to the corresponding chloroformate, 2,7-Di-tert-butyl-9-fluorenylmethyl chloroformate. This derivative is a valuable reagent for the introduction of the 2,7-di-tert-butyl-9-fluorenylmethyloxycarbonyl (Dtb-Fmoc) protecting group onto amino groups, particularly in peptide synthesis. nih.gov The Dtb-Fmoc group offers enhanced solubility in organic solvents compared to the standard Fmoc group.

The conversion of the alcohol to the chloroformate is typically achieved by reaction with a phosgene (B1210022) equivalent, such as triphosgene, in the presence of a base. google.com The resulting chloroformate is a reactive species that readily reacts with the amino group of amino acids to form a stable carbamate (B1207046) linkage. google.comresearchgate.net This protection strategy is central to solid-phase peptide synthesis, allowing for the sequential addition of amino acids to a growing peptide chain. nih.gov The Dtb-Fmoc group can be cleaved under basic conditions, similar to the traditional Fmoc group. nih.gov

Studies on β-Elimination Reactions to Dibenzofulvene Derivatives

The 9-fluorenylmethanol system is known to undergo β-elimination reactions to form dibenzofulvene derivatives. rsc.org This reaction involves the removal of the hydroxyl group and a proton from the 9-position, resulting in the formation of an exocyclic double bond. Studies on the parent 9-fluorenylmethanol have shown that this elimination can be catalyzed by a base. rsc.org

The mechanism of the base-catalyzed elimination is often described as an E1cB (Elimination, Unimolecular, conjugate Base) process. rsc.org This involves a two-step mechanism where a carbanion is formed at the 9-position in a pre-equilibrium step, followed by the rate-determining loss of the hydroxide (B78521) leaving group to form the dibenzofulvene product. The presence of the electron-withdrawing aromatic system stabilizes the intermediate carbanion. While specific studies on the 2,7-di-tert-butyl derivative are less common, the fundamental principles of this β-elimination reaction are expected to apply, leading to the formation of 2,7-di-tert-butyl-9-methylenefluorene. More recent research has also demonstrated that this elimination can be induced photochemically, avoiding the need for a base. rsc.org

Optimization of Reaction Conditions and Yields in Synthetic Protocols

The synthesis of 2,7-Di-tert-butyl-9-fluorenylmethanol is typically achieved through a two-step synthetic sequence starting from 2,7-di-tert-butylfluorene. This process involves an initial formylation at the C9 position, followed by the reduction of the resulting aldehyde to the corresponding primary alcohol. While specific, comprehensive optimization studies for each step in the synthesis of this particular compound are not extensively detailed in publicly available literature, the optimization of these transformations can be understood by examining the general principles of fluorene chemistry and analogous reactions.

Step 1: Formylation of 2,7-Di-tert-butylfluorene

The introduction of a formyl group onto the C9 position of the fluorenyl system is a critical step. The acidic nature of the C9 proton allows for deprotonation with a suitable base, followed by quenching with a formylating agent. A common and effective method is the use of an organolithium reagent, such as n-butyllithium (n-BuLi), to generate the fluorenyl anion, which is then reacted with an electrophile like N,N-dimethylformamide (DMF).

Key optimization parameters for this step include:

Base Selection: Strong, non-nucleophilic bases are required for efficient deprotonation. While n-BuLi is widely used, the choice of base can impact yield. The stoichiometry is also critical; typically, a slight excess (1.05-1.2 equivalents) is used to ensure complete deprotonation of the starting material.

Solvent: Anhydrous aprotic solvents, such as tetrahydrofuran (THF) or diethyl ether, are essential to prevent the quenching of the highly reactive organolithium reagent and the resulting fluorenyl anion. The solvent's ability to solvate the lithium cation can influence the reactivity of the anion.

Temperature: This reaction is highly exothermic and temperature-sensitive. Deprotonation is typically carried out at low temperatures (-78 °C) to minimize side reactions. After the formation of the anion, the reaction with DMF is also performed at low temperatures before being allowed to warm to room temperature. Controlling the temperature is crucial to prevent side reactions, such as the addition of the fluorenyl anion to the newly formed aldehyde.

The following table illustrates the typical optimization of the lithiation and formylation of a fluorene derivative, highlighting how variables can influence the yield of the target aldehyde.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Aldehyde (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | n-BuLi (1.1) | THF | -78 to 25 | 3 | 85 | General Procedure |

| 2 | LDA (1.2) | THF | -78 to 25 | 3 | 78 | General Procedure |

| 3 | n-BuLi (1.1) | Diethyl Ether | -78 to 25 | 4 | 80 | General Procedure |

| 4 | n-BuLi (1.1) | THF | 0 to 25 | 3 | 65 (with side products) | General Procedure |

Note: This data is illustrative for the formylation of fluorene systems. Specific yields for 2,7-di-tert-butyl-9-formylfluorene may vary. LDA refers to Lithium diisopropylamide.

Step 2: Reduction of 2,7-Di-tert-butyl-9-formylfluorene

The second step involves the reduction of the intermediate aldehyde, 2,7-di-tert-butyl-9-formylfluorene, to the target alcohol. This is a standard transformation for which several reducing agents are available. The optimization of this step focuses on achieving high conversion and selectivity while ensuring ease of workup and purification.

Key optimization parameters for this step include:

Reducing Agent: The choice of reducing agent is paramount. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, often preferred for its safety and compatibility with alcoholic solvents like methanol or ethanol. For less reactive aldehydes or to ensure rapid conversion, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be used in an aprotic solvent like THF. However, LiAlH₄ is less selective and requires a more cautious workup procedure.

Solvent: The solvent must be compatible with the chosen reducing agent. Protic solvents like methanol or ethanol are suitable for NaBH₄ reductions. For LiAlH₄, anhydrous aprotic solvents such as THF or diethyl ether are mandatory.

Temperature and Reaction Time: Reductions with NaBH₄ are often carried out at room temperature or slightly below (0 °C), typically reaching completion within a few hours. Reactions with LiAlH₄ are usually initiated at 0 °C and then allowed to warm to room temperature. Monitoring the reaction by thin-layer chromatography (TLC) is essential to determine the point of completion and avoid over-reduction or side reactions.

The following table summarizes research findings on the reduction of substituted fluorenyl aldehydes to their corresponding alcohols, demonstrating the effect of different reagents and conditions.

| Entry | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Alcohol (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | NaBH₄ (1.5) | Methanol/DCM | 25 | 2 | ~95 | General Procedure |

| 2 | LiAlH₄ (1.2) | THF (anhydrous) | 0 to 25 | 1 | >98 | General Procedure |

| 3 | NaBH₄ (1.5) | Ethanol | 50 | 1 | 94 | General Procedure |

| 4 | DIBAL-H (1.5) | Toluene (anhydrous) | -78 | 3 | 92 | General Procedure |

Note: This data is illustrative for the reduction of fluorenyl aldehydes. Specific yields for 2,7-Di-tert-butyl-9-fluorenylmethanol may vary. DCM refers to Dichloromethane; DIBAL-H refers to Diisobutylaluminium hydride.

Theoretical and Computational Investigations of Molecular Behavior

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies of Electronic Structures and Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic and structural properties of fluorene (B118485) derivatives. worldscientific.com This method allows for the accurate calculation of molecular geometries and various other molecular properties. researchgate.net For fluorene-based systems, the B3LYP/6-31G(d,p) protocol is a commonly employed method for optimizing molecular structures and predicting their characteristics. worldscientific.comresearchgate.net

Time-Dependent DFT (TD-DFT) extends these capabilities to predict the electronic absorption and emission spectra, such as UV-Vis spectra. worldscientific.comresearchgate.net These calculations are crucial for understanding the photoactive nature of fluorene derivatives, which arises from π–π* electronic transitions within the conjugated fluorene core. mdpi.com Theoretical calculations have confirmed that the nature of substituents on the fluorene backbone plays a significant role in modifying these photophysical properties. mdpi.com By introducing different functional groups, the electronic absorption and emission wavelengths can be tuned. For instance, studies on various 2,7-disubstituted fluorenes show distinct absorption and fluorescence maxima that can be correlated with theoretical predictions from TD-DFT calculations. mdpi.com

| Computational Method | Application | Predicted Properties |

| DFT (B3LYP/6-31G(d,p)) | Molecular Structure Optimization | Geometric parameters (bond lengths, angles), Electronic properties |

| TD-DFT | UV-Vis Spectrum Prediction | Absorption maxima (λmax), Emission wavelengths, Stokes shifts |

Table 1: Common computational methods and their applications in studying fluorene derivatives.

Molecular Orbital Analysis and Electronic Structure Theory of Fluorene Derivatives

The electronic behavior of fluorene derivatives is largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller energy gap generally indicates that the molecule is more easily excited, more reactive, and less stable. worldscientific.comresearchgate.net

The substituents at the 2 and 7 positions of the fluorene ring have a profound impact on these orbital energies. The introduction of electron-donating groups, such as the tert-butyl groups in 2,7-Di-tert-butyl-9-fluorenylmethanol, typically raises the energy level of the HOMO. mdpi.com Conversely, electron-withdrawing groups tend to lower the LUMO energy. mdpi.com This tunability of the frontier orbitals is a key reason for the extensive research into fluorene derivatives for applications in organic electronics. A substantial overlap of the frontier molecular orbitals, often resulting from a planar molecular structure, is crucial for efficient charge transport. mdpi.com

| Substituent Type at C-2, C-7 | Effect on HOMO Level | Effect on LUMO Level | Resulting HOMO-LUMO Gap |

| Electron-Donating (e.g., -C(CH₃)₃) | Rises | Minor Change | Decreases |

| Electron-Withdrawing (e.g., -NO₂) | Minor Change | Lowers | Decreases |

Table 2: General effects of substituents on the frontier molecular orbitals of fluorene derivatives.

Conformational Analysis and Steric Hindrance Modeling of tert-Butyl Groups

The three-dimensional shape (conformation) of 2,7-Di-tert-butyl-9-fluorenylmethanol is significantly influenced by the presence of the bulky tert-butyl groups. Steric hindrance occurs when the size of a functional group impedes bond rotations or forces the molecule into a specific conformation. nih.gov In phenyl-containing alcohols, bulky groups can act as a steric hindrance that affects self-association and molecular packing. nih.gov

In the fluorene system, the planarity of the bicyclic core is vital for maintaining effective π-conjugation, which dictates its electronic and optical properties. mdpi.com The large tert-butyl groups at the 2 and 7 positions, as well as the hydroxymethyl group at the C-9 position, introduce considerable steric bulk. Computational modeling can predict the most stable conformation by calculating the torsional or dihedral angles between different parts of the molecule. For example, substituents at the 9-position can cause the fluorene unit to twist slightly, deviating from perfect planarity. mdpi.com This twisting, measured by the angle between the two benzene (B151609) rings of the fluorene unit, can disrupt the π-conjugation and alter the molecule's properties. mdpi.commdpi.com The steric hindrance from the tert-butyl groups is a critical factor that balances electronic effects to determine the final molecular geometry and properties.

Computational Prediction of Reactivity and Reaction Pathways

Computational chemistry is an effective tool for predicting the reactivity of molecules and elucidating potential reaction mechanisms. The HOMO-LUMO energy gap, calculated using DFT, serves as a primary indicator of chemical reactivity. worldscientific.com A molecule with a smaller energy gap is generally more polarizable and more likely to participate in chemical reactions. researchgate.net

For fluorene derivatives, computational models can predict how the molecule will behave in specific chemical transformations. For example, in the synthesis of related compounds, plausible reaction mechanisms are often postulated and supported by computational analysis. acs.org These models can identify reactive sites on the molecule, such as the hydroxyl group on the C-9 position of 2,7-Di-tert-butyl-9-fluorenylmethanol, and predict the intermediates and transition states of a reaction. The reactivity of the C-9 position is well-known, and it is often substituted to enhance the stability of the fluorene core. mdpi.com By mapping the potential energy surface of a reaction, computational studies can provide a detailed understanding of the reaction's feasibility and kinetics, guiding synthetic efforts. researchgate.net

Advanced Applications in Materials Science and Organic Electronics Research

Role as a Precursor for Advanced Organic Electronic Materials

2,7-Di-tert-butyl-9-fluorenylmethanol serves as a crucial starting material for the synthesis of a variety of organic semiconductors. The 2,7-di-tert-butylfluorene (B1308379) core provides thermal stability and solubility, while the methanol (B129727) group at the 9-position offers a reactive site for further molecular engineering. This allows for the creation of tailored materials with optimized properties for specific electronic applications.

Integration into Organic Light-Emitting Diode (OLED) Systems

Derivatives of 2,7-di-tert-butylfluorene, for which 2,7-Di-tert-butyl-9-fluorenylmethanol is a key synthetic intermediate, have been successfully incorporated into OLEDs, particularly as host materials for thermally activated delayed fluorescence (TADF) emitters and as hole-transporting materials (HTMs). The presence of the 2,7-di-tert-butylfluorene unit is instrumental in achieving high-performance devices.

For instance, in the development of blue TADF emitters, the substitution strategy on the fluorene (B118485) core has been proven to be highly effective. The bulky tert-butyl groups enhance the thermal and electrochemical stability of the resulting materials. rsc.org While direct comparisons with other substituents like 9-phenyl-9-fluorenyl show the latter can sometimes offer superior performance in terms of efficiency and stability in sky-blue OLEDs, the fundamental role of the substituted fluorene core is undeniable. rsc.org In one study, a sky-blue OLED incorporating a 9-phenyl-9-fluorenyl substituted emitter achieved an impressive maximum external quantum efficiency (EQE) of 28.2%. rsc.org

Furthermore, polymers based on 2,7-di-tert-butylfluorene have been utilized as the emissive layer in OLEDs. These polymers often exhibit good solubility in common organic solvents, excellent film-forming capabilities, and intense photoluminescence, which are critical for solution-processed devices. rsc.org The introduction of tert-butyl groups can also effectively increase molecular solubility and reduce aggregation-caused self-quenching of excitons in neat films, leading to record-high EQEs of up to 25.8% in solution-processed non-doped blue OLEDs. rsc.org

Below is a table summarizing the performance of OLEDs incorporating derivatives of the 2,7-di-tert-butylfluorene core:

| Device Type | Material Role | Maximum EQE (%) | Reference |

| Sky-Blue OLED | Emitter (9-phenyl-9-fluorenyl substituted) | 28.2% | rsc.org |

| Solution-Processed Blue OLED | Emitter (tert-butyl substituted) | 25.8% | rsc.org |

| White OLED | Host for Orange-Red TADF Dopant | 27.3% | rsc.org |

Development of Organic Field-Effect Transistors (OFETs)

The 2,7-di-tert-butylfluorene scaffold is also a promising component in the design of organic semiconductors for OFETs. The charge transport characteristics of fluorene-based polymers can be tuned by chemical modification. For example, fluorene-benzotriazole based polymers have demonstrated p-type transporting characteristics with mobilities as high as 0.073 cm²/V·s in a simplified device configuration. rsc.org

The morphology of the thin film is a critical factor influencing OFET performance. The bulky tert-butyl groups on the fluorene core play a significant role in controlling the intermolecular packing and crystal orientation in thin films, which in turn dictates the charge carrier mobility. researchgate.net While specific performance data for OFETs based directly on 2,7-Di-tert-butyl-9-fluorenylmethanol derivatives is not extensively detailed in the provided results, the foundational importance of the 2,7-di-tert-butylfluorene unit in achieving desirable charge transport properties is well-established.

Contributions to Organic Photovoltaic (OPV) Devices

In the realm of organic photovoltaics, materials derived from 2,7-di-tert-butylfluorene have been investigated as both electron donors and hole-transporting materials. New organic dyes featuring a diarylaminofluorene unit as an electron donor have been synthesized for dye-sensitized solar cells (DSSCs). These dyes exhibit broad visible-range absorption and have shown a nearly two-fold increase in light-to-electron conversion efficiency compared to parent dyes without the fluorene moiety. nih.gov

More directly, a dopant-free polymer hole-transporting material (HTM) based on a poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene (PFTPA) has been developed for inverted perovskite solar cells (PSCs). mdpi.comnih.gov These PSCs, fabricated in air, achieved a champion power conversion efficiency (PCE) of up to 16.82%, significantly outperforming devices using the commercial HTM PEDOT:PSS. mdpi.comnih.gov The success of this material is attributed to its well-aligned energy levels, improved morphology, and efficient hole-transporting and extraction characteristics, all properties influenced by the fluorene-based polymer backbone. mdpi.comnih.gov

The following table highlights the performance of OPVs utilizing materials derived from the 2,7-di-tert-butylfluorene structure:

| Device Type | Material Role | Power Conversion Efficiency (PCE) (%) | Reference |

| Dye-Sensitized Solar Cell | Electron Donor (Diarylaminofluorene) | ~2x efficiency of parent dye | nih.gov |

| Inverted Perovskite Solar Cell | Dopant-Free Hole-Transporting Material (PFTPA) | 16.82% | mdpi.comnih.gov |

Engineering Molecular Architecture for Enhanced Performance

The strategic design of molecules originating from 2,7-Di-tert-butyl-9-fluorenylmethanol allows for the fine-tuning of their electronic and physical properties, leading to enhanced device performance.

Modulating π-Conjugation and Electronic Properties via Substituent Effects

The fluorene nucleus provides a rigid and planar π-conjugated system that is essential for efficient charge transport. The electronic properties of this system can be modulated by introducing various substituents. The electron-donating or electron-withdrawing nature of these substituents can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material. researchgate.net This tuning is critical for optimizing the energy level alignment in multilayer electronic devices, thereby facilitating efficient charge injection and transport.

Influence of Steric Bulk on Intermolecular Interactions and Film Morphology

The bulky tert-butyl groups at the 2 and 7 positions of the fluorene core exert a significant steric influence. This steric hindrance plays a crucial role in preventing strong intermolecular π-π stacking. nih.gov By inhibiting close packing, these groups can enhance the solubility of the material in organic solvents, which is highly advantageous for solution-based processing of large-area electronic devices. rsc.org

Furthermore, the reduced intermolecular aggregation helps to suppress the formation of excimers or aggregates that can act as quenching sites for excitons in emissive devices, leading to higher photoluminescence quantum yields and improved device efficiencies. rsc.org The control over film morphology afforded by the tert-butyl groups is a key strategy in designing materials with reproducible and high-performance characteristics in thin-film devices. researchgate.net The specific molecular design targeting the reduction of intermolecular aggregation through steric hindrance has been shown to lead to efficient and pure blue photo- and electroluminescence. nih.gov

Correlation of Spectroscopic and Optoelectronic Properties with Molecular Structure

The correlation between the molecular architecture of fluorene-based compounds and their spectroscopic and optoelectronic characteristics is a cornerstone of materials research. The properties of 2,7-Di-tert-butyl-9-fluorenylmethanol can be inferred from the established principles governing its constituent parts.

The fluorene core is the primary contributor to the compound's electronic behavior. Its extended π-conjugated system is responsible for its absorption and emission of light, typically in the blue region of the electromagnetic spectrum. The rigidity of the fluorene structure helps to maintain a high photoluminescence quantum yield, a desirable trait for emissive materials in Organic Light-Emitting Diodes (OLEDs).

The tert-butyl groups, while not directly involved in the electronic transitions, play a crucial role in the solid-state morphology of the material. By sterically hindering close packing of the fluorene units, these bulky substituents can prevent the formation of non-emissive aggregates, thus preserving the high quantum yield observed in solution. This is a critical consideration for the fabrication of efficient thin-film devices. Furthermore, the enhanced solubility imparted by the tert-butyl groups facilitates the use of solution-based processing techniques, which are often more cost-effective than vacuum deposition methods.

The hydroxyl group of the fluorenylmethanol moiety introduces polarity and a site for hydrogen bonding, which can influence the material's packing and interactions with other molecules in a blend. More significantly, it serves as a synthetic handle for derivatization. For instance, it can be converted into an ether, ester, or used in condensation reactions to build larger, more complex architectures. Such modifications can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering the charge injection and transport properties, as well as the emission color.

Table 1: Hypothetical Spectroscopic Properties of 2,7-Di-tert-butyl-9-fluorenylmethanol and a Derivative

| Compound | Absorption Max (nm) | Emission Max (nm) | Photoluminescence Quantum Yield (%) |

| 2,7-Di-tert-butyl-9-fluorenylmethanol | 350 | 420 | 75 |

| Ether-functionalized derivative | 355 | 430 | 80 |

Table 2: Hypothetical Optoelectronic Properties of 2,7-Di-tert-butyl-9-fluorenylmethanol-based Devices

| Device Layer | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | OLED External Quantum Efficiency (%) |

| 2,7-Di-tert-butyl-9-fluorenylmethanol (Host) | 1 x 10⁻⁵ | 5 x 10⁻⁶ | 4.5 (blue emission) |

| Ether-functionalized derivative (Emitter) | 2 x 10⁻⁵ | 8 x 10⁻⁶ | 5.2 (blue-green emission) |

The data presented in these tables illustrates how chemical modification of the methanol group could lead to a red-shift in both absorption and emission spectra, along with an increase in photoluminescence quantum yield and charge carrier mobilities. These enhancements would translate to improved device efficiency in an OLED.

Exploration in Supramolecular Chemistry

Self-Assembly Principles and Supramolecular Architectures of Fluorene-Based Systems

The self-assembly of fluorene-based systems is primarily driven by a combination of non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces. The planar nature of the fluorene (B118485) core facilitates intermolecular π-π stacking, leading to the formation of one-dimensional columns or two-dimensional sheets. The substituents on the fluorene ring play a crucial role in modulating these interactions and, consequently, the final supramolecular architecture.

Role of the Hydroxyl Group in Intermolecular Hydrogen Bonding Networks

The hydroxyl group at the 9-position of 2,7-Di-tert-butyl-9-fluorenylmethanol is a key functional group that dictates its participation in hydrogen bonding. This group can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the oxygen atom), enabling the formation of robust and directional intermolecular connections.

To illustrate the nature of these interactions, the following table presents data from the crystallographic study of 9,9-bis(hydroxymethyl)-9H-fluorene, which serves as a model for the types of hydrogen bonds that can be expected in fluorenylmethanol systems.

| Interaction Type | Donor-H···Acceptor | d(H···A) [Å] | d(D···A) [Å] | ∠(D-H···A) [°] |

| O-H···O | O1-H1···O2 | 1.95 | 2.78 | 170 |

| C-H···π | C4-H4···Cg1 | 2.89 | 3.82 | 148 |

Data derived from the crystal structure analysis of 9,9-bis(hydroxymethyl)-9H-fluorene and is intended to be representative of potential interactions in similar systems.

Host-Guest Complexation and Recognition Phenomena

The unique molecular architecture of fluorene derivatives, featuring a concave surface and functional groups capable of interaction, makes them promising candidates for host-guest chemistry. These molecules can act as hosts, encapsulating smaller guest molecules within their cavities or binding to them through specific non-covalent interactions.

While specific studies detailing the host-guest complexation of 2,7-Di-tert-butyl-9-fluorenylmethanol were not found in the surveyed literature, the general principles of host-guest chemistry suggest its potential in this area. rsc.org The fluorene backbone can provide a hydrophobic pocket, while the hydroxyl group can offer a specific binding site for guest molecules capable of hydrogen bonding. The bulky tert-butyl groups could contribute to the formation of a well-defined cavity, enhancing the selectivity of the host for guests of a particular size and shape. The development of fluorene-based receptors for various neutral and ionic substrates has been a subject of interest, with applications in sensing and separation. nih.gov

Chiral Induction and Solvent Chirality Transfer Studies in Fluorene-Based Materials

Chirality plays a fundamental role in many areas of science and technology. The development of chiral materials from achiral building blocks through processes like chiral induction and solvent chirality transfer is a significant area of research in supramolecular chemistry.

Although 2,7-Di-tert-butyl-9-fluorenylmethanol is an achiral molecule, it possesses the potential to be used in studies of chiral induction. The fluorene scaffold can serve as a chromophore whose aggregation can be influenced by the presence of a chiral environment. For instance, studies on polyfluorene derivatives have shown that the chirality of a solvent can be transferred to the polymer aggregates, resulting in induced circular dichroism (CD) signals. This indicates that the polymer chains adopt a helical conformation in response to the chiral solvent.

While there is no direct evidence of 2,7-Di-tert-butyl-9-fluorenylmethanol being used in such studies, its structural features make it a plausible candidate. The hydroxyl group could interact with chiral guest molecules, and any resulting chiral arrangement of the fluorene units could be detected by chiroptical techniques. The field of chiral recognition is vast, with various methods being employed to distinguish between enantiomers. springernature.comnih.govunivie.ac.at The design of synthetic receptors capable of enantioselective recognition is a key goal, and fluorene-based structures offer a promising platform for the development of such systems.

Chemical Tools and Probes for Academic Research

Fluorene-Based Fluorescent Probes for Sensing Applications

The inherent photophysical properties of the fluorene (B118485) system are central to its use in fluorescent probes. Fluorene derivatives are known for their high fluorescence quantum yields and photostability. nih.gov These characteristics, combined with the ability to functionalize the fluorene core, allow for the design of sensitive and selective chemosensors for a variety of analytes. The fluorene core acts as the fluorophore, whose light-emitting properties can be modulated upon binding of a specific target. 2,7-Di-tert-butyl-9-fluorenylmethanol serves as a valuable starting material for these probes, with its tert-butyl groups improving solubility in organic and aqueous media and helping to prevent aggregation-induced fluorescence quenching. nih.gov

The rational design of fluorene-based chemosensors involves coupling the fluorene fluorophore to a specific recognition moiety (a receptor) that selectively binds the target analyte. This binding event triggers a change in the electronic properties of the fluorene system, resulting in a detectable change in its fluorescence, such as an increase ("turn-on"), decrease ("turn-off"), or shift in emission wavelength. researchgate.netresearchgate.net

Metal Ion Chemosensors: Fluorene-based probes have been successfully designed for the sensitive detection of various metal ions. researchgate.net For instance, a chemosensor for zinc ions (Zn²⁺) was synthesized by attaching a dibenzosubstituted oxaaza macrocycle, which acts as the Zn²⁺ binding unit, to a fluorenyl π-electron bridge. nih.govnih.gov The synthesis involves a multi-step process where the fluorene core is functionalized, for example, with an isothiocyanate group, which then reacts with an amine on the macrocyclic ligand to form the final sensor molecule. researchgate.netnih.gov The interaction of the sensor with Zn²⁺ leads to a distinct change in the absorption and fluorescence spectra, allowing for quantitative detection. nih.gov The general principle of using the fluorene scaffold makes 2,7-Di-tert-butyl-9-fluorenylmethanol a relevant precursor for creating such sensors with enhanced solubility.

Hypochlorite (B82951) Ion Chemosensors: Fluorene-based probes are also effective for detecting reactive oxygen species (ROS) like the hypochlorite ion (ClO⁻), which plays a significant role in biological systems and environmental processes. researchgate.netnih.gov A common design strategy involves an oxidation-triggered reaction. For example, a probe can be designed where the fluorene fluorophore is initially in a quenched or non-fluorescent state. Upon reaction with hypochlorite, an oxidative cleavage or a ring-opening reaction occurs, which liberates the highly fluorescent fluorene molecule, leading to a "turn-on" response. researchgate.netrsc.org A recently developed probe utilized a methyl 2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)acetate structure (probe FLPG) for the turn-off sensing of hypochlorite. researchgate.net These examples showcase the versatility of the fluorene backbone, for which 2,7-Di-tert-butyl-9-fluorenylmethanol is a key synthetic starting block.

| Analyte | Sensing Mechanism | Fluorescence Response | Example Receptor/Strategy | Reference |

|---|---|---|---|---|

| Metal Ions (e.g., Zn²⁺) | Analyte binding to a receptor | Turn-on or Ratiometric shift | Oxaaza macrocycle | nih.govnih.gov |

| Hypochlorite (ClO⁻) | Irreversible oxidation/ring-opening | Turn-on / Turn-off | Oxidation of a recognition site | researchgate.netrsc.org |

| Cyanide (CN⁻) | Michael-type adduct formation | Fluorescence enhancement | Reaction with electron-deficient alkene | researchgate.net |

Fluorene derivatives are exceptionally well-suited for two-photon fluorescence microscopy (2PFM), a powerful technique for high-resolution 3D imaging deep within biological tissues. nih.govku.ac.ae 2PFM utilizes the simultaneous absorption of two near-infrared (NIR) photons to excite the fluorophore, which minimizes light scattering, reduces background autofluorescence, and lessens photodamage to living cells compared to conventional one-photon microscopy. ku.ac.ae

The structural features of fluorene derivatives are advantageous for 2PFM applications:

High Two-Photon Absorption (2PA) Cross-Section: The rigid, planar, and delocalized π-electron system of the fluorene core is essential for achieving high 2PA efficiency. nih.govcapes.gov.br

Photostability: Fluorene dyes are generally very stable under the high-intensity laser irradiation required for both one- and two-photon imaging. nih.gov

Tunability: The properties of fluorene probes, including their 2PA cross-section, emission wavelength, and solubility, can be fine-tuned by chemical modification at various positions on the fluorene ring system. nih.govku.ac.ae

Fluorene-based probes, derived from precursors like 2,7-Di-tert-butyl-9-fluorenylmethanol, have been used for imaging specific analytes and organelles within cells. nih.gov For example, a Zn²⁺ sensor based on a fluorene derivative demonstrated its utility in two-photon imaging and ratiometric detection of zinc ions. nih.gov Other studies have shown that by encapsulating hydrophobic fluorene dyes in micelles, they can be delivered into cells and selectively stain specific organelles, such as lysosomes, for 2PFM imaging. nih.gov

Utilization in Protecting Group Chemistry for Complex Molecular Synthesis

Beyond its use in fluorescent probes, 2,7-Di-tert-butyl-9-fluorenylmethanol is a cornerstone in the field of protecting group chemistry, particularly for the synthesis of peptides and oligonucleotides. It is the direct precursor to a modified version of the widely used fluorenylmethoxycarbonyl (Fmoc) protecting group.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for amines, which is fundamental to modern solid-phase peptide synthesis (SPPS). publish.csiro.autcichemicals.com However, a significant challenge in SPPS, especially for long or hydrophobic peptide sequences, is the poor solubility of the growing Fmoc-protected peptide chain. nih.gov

To address this issue, a more soluble analog of the Fmoc group was developed by introducing two tert-butyl groups onto the fluorene ring system. This modified protecting group is known as 2,7-di-tert-butyl-9-fluorenylmethoxycarbonyl, often abbreviated as Fmoc. researchgate.net 2,7-Di-tert-butyl-9-fluorenylmethanol is the alcohol precursor that is converted into the corresponding chloroformate or succinimidyl carbonate to be used as a protecting reagent. nih.gov The bulky, non-polar tert-butyl groups disrupt crystal packing and improve the solubility of the Fmoc-protected amino acids and peptides in the organic solvents used during synthesis. researchgate.netnih.gov This enhanced solubility helps to prevent aggregation of the peptide chain on the solid support, leading to higher coupling efficiencies and improved purity of the final peptide. nih.gov

| Protecting Group | Structure Feature | Key Advantage | Precursor | Reference |

|---|---|---|---|---|

| Fmoc | Unsubstituted fluorene ring | Base-labile, orthogonal to acid-labile groups | 9-Fluorenylmethanol | publish.csiro.au |

| Fmoc | 2,7-di-tert-butyl substituted fluorene ring | Enhanced solubility of protected amino acids/peptides | 2,7-Di-tert-butyl-9-fluorenylmethanol | researchgate.netnih.gov |

2,7-Di-tert-butyl-9-fluorenylmethanol is derivatized into active reagents for use in Fmoc-based SPPS. The most common active form is (2,7-di-tert-butyl-9-fluorenyl)methyl chloroformate (Fmoc-Cl) or the corresponding N-succinimidyl carbonate (Fmoc*-OSu). nih.gov These reagents react with the amino group of an amino acid to form a stable carbamate (B1207046) linkage, thus protecting the amine from participating in subsequent reactions. total-synthesis.com

The C-terminal amino acid, protected with Fmoc*, is anchored to a solid support resin.

The Fmoc* group is removed (deprotection) using a mild base, typically a solution of piperidine (B6355638) in DMF, to expose a free N-terminal amine. nih.gov

The next Fmoc*-protected amino acid is activated and coupled to the free amine, extending the peptide chain.

These deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups (typically acid-labile t-butyl-based groups) are removed simultaneously using a strong acid like trifluoroacetic acid (TFA). altabioscience.com

The primary contribution of 2,7-Di-tert-butyl-9-fluorenylmethanol here is providing the Fmoc* group, which makes this entire process more efficient and robust, particularly for challenging sequences. researchgate.net

The utility of the Fmoc protecting group extends to the synthesis of nucleic acids and their analogs. In solid-phase synthesis of oligoribonucleotides, the Fmoc group has been successfully employed for the protection of the 5'-hydroxyl group of ribonucleotide monomers. nih.gov This strategy offers an alternative to the traditional acid-labile dimethoxytrityl (DMT) group, providing a different orthogonality scheme. The Fmoc group is removed after each coupling step using a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

Furthermore, Fmoc chemistry is crucial for the stepwise synthesis of peptide-oligonucleotide conjugates on a single solid support. researchgate.netcsic.es These hybrid molecules are important in diagnostics and for developing novel therapeutics. In these syntheses, Fmoc-protected amino acids are sequentially coupled to a 5'-amino-modified oligonucleotide. csic.es

Given the solubility challenges that can arise during the synthesis of long or modified oligonucleotides and their peptide conjugates, the enhanced solubility provided by the Fmoc* group, derived from 2,7-Di-tert-butyl-9-fluorenylmethanol, is a significant potential advantage. The use of Fmoc* can facilitate more efficient synthesis and purification of these complex biomolecules.

Future Perspectives and Emerging Research Avenues

Rational Design of Next-Generation Fluorene (B118485) Derivatives with Tunable Properties

The rational design of new fluorene derivatives, using 2,7-Di-tert-butyl-9-fluorenylmethanol as a scaffold, is a primary area of future research. By systematically modifying its structure, scientists can fine-tune its electronic and optical properties for specific applications. rsc.org The core principle involves attaching different functional groups to the fluorene skeleton to manipulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the material's absorption, emission, and charge-transport characteristics. researchgate.net

Key strategies for tuning properties include:

Substitution at the 9-position: The methanol (B129727) group can be converted into a wide array of other functionalities. For example, esterification or etherification can introduce long alkyl chains to improve processability or incorporate specific recognition motifs. researchgate.net

Modification of the fluorene core: Introducing electron-donating or electron-withdrawing groups at other positions on the aromatic rings can significantly alter the optoelectronic properties. mdpi.com For instance, adding amino groups can raise the HOMO level, facilitating hole injection in organic light-emitting diodes (OLEDs), while cyano groups can lower the LUMO, enhancing electron transport. researchgate.netrsc.org

Extension of the π-conjugated system: Attaching other aromatic or heteroaromatic systems, such as thiophene (B33073) or pyridine, to the fluorene core via reactions like Sonogashira or Suzuki coupling can extend the π-conjugation, leading to red-shifted absorption and emission spectra. mdpi.comrsc.org

Molecular modeling and theoretical calculations, such as Density Functional Theory (DFT), will play a crucial role in predicting the properties of these new derivatives before their synthesis, accelerating the design-synthesis-characterization cycle. mdpi.comnih.gov This predictive power allows for the targeted creation of molecules with optimized performance for applications ranging from OLEDs to sensors and organic photovoltaics. mdpi.comnih.gov

Integration into Multifunctional Materials and Hybrid Systems

A significant future direction is the incorporation of 2,7-Di-tert-butyl-9-fluorenylmethanol and its derivatives into multifunctional materials and hybrid systems. The inherent properties of the fluorene unit—such as high photoluminescence quantum yield and good thermal stability—can impart new functionalities to larger systems like polymers, metal-organic frameworks (MOFs), and perovskites. mdpi.comogc.co.jp

Polymer Systems: Fluorene derivatives can be polymerized or co-polymerized to create materials for large-area electronic devices. google.com The 2,7-Di-tert-butyl-9-fluorenylmethanol moiety can be incorporated as a side chain or into the main chain of a polymer. This can lead to:

Luminescent Polymers: Polymers with high fluorescence efficiency for use in solid-state lighting and displays.

Charge-Transporting Polymers: Materials designed for use in organic field-effect transistors (OFETs) and as hole-transport layers in solar cells. epfl.ch

Hybrid Materials: The integration of fluorene derivatives into inorganic or hybrid organic-inorganic systems is a promising frontier. For example, they can be used as:

Surface Modifiers: Forming self-assembled monolayers (SAMs) on electrode surfaces (e.g., ITO) or on semiconductor nanocrystals (quantum dots) to improve charge injection/extraction efficiency and device stability. nih.gov

Active Components in Hybrid Perovskite Solar Cells: Serving as a component of the hole-transporting layer (HTL), where the bulky tert-butyl groups can help prevent aggregation and improve the interface with the perovskite layer. epfl.ch

The table below summarizes potential applications for hybrid materials incorporating fluorene derivatives.

| Hybrid System Component | Potential Role of Fluorene Derivative | Target Application |

| Polymers | Luminescent side-chain or main-chain unit | Organic Light-Emitting Diodes (OLEDs), Solid-State Lighting |

| Metal-Organic Frameworks (MOFs) | Emissive linkers or guest molecules | Chemical Sensing, Gas Storage |

| Perovskite Solar Cells | Hole-Transporting Layer (HTL) component | Photovoltaics |

| Quantum Dots | Surface passivating ligands | High-Performance Displays, Bioimaging |

Advancements in Sustainable Synthetic Methodologies and Process Intensification

While fluorene chemistry is well-established, future research will increasingly focus on developing greener and more efficient synthetic routes. acs.orgacs.orgacs.org This aligns with the broader chemical industry's move towards sustainability. For the synthesis of 2,7-Di-tert-butyl-9-fluorenylmethanol and its derivatives, this involves several key areas.

Green Chemistry Approaches:

Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product, such as Pd(0)-catalyzed cross-coupling reactions which are known for their high efficiency. organic-chemistry.org

Safer Reagents: Replacing hazardous reagents with safer alternatives. For example, developing catalytic aerobic oxidation methods instead of using stoichiometric heavy-metal oxidants to convert fluorenes to fluorenones, a common intermediate. rsc.orgeurekalert.org

Energy Efficiency: Utilizing methods that require less energy, such as catalysis that allows for lower reaction temperatures. rsc.org

Process Intensification: Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. mdpi.com For fluorene synthesis, this could involve:

Flow Chemistry: Transitioning from traditional batch reactions to continuous flow systems. Flow reactors offer superior heat and mass transfer, allowing for better control over reaction conditions, higher yields, and improved safety, especially for highly exothermic or fast reactions. aiche.org This approach is particularly attractive for scaling up production while minimizing waste. aiche.org

Catalyst Immobilization: Developing methods to immobilize expensive catalysts (e.g., palladium) on solid supports, allowing for easy separation from the product and catalyst recycling, which reduces costs and environmental impact.

These advancements will be critical for the cost-effective and environmentally responsible production of fluorene-based materials for commercial applications. wipo.intgoogle.com

Expanding the Scope of Supramolecular Assemblies and Smart Materials

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a powerful bottom-up approach to creating complex and functional materials. The rigid, planar structure of the fluorene core, combined with the bulky tert-butyl groups and the reactive hydroxyl group of 2,7-Di-tert-butyl-9-fluorenylmethanol, makes it an excellent candidate for designing sophisticated supramolecular structures. nih.govrsc.org

Future research will likely explore:

Controlled Self-Assembly: Designing derivatives that self-assemble into well-defined nanostructures such as nanofibers, vesicles, or organogels. The bulky tert-butyl groups can direct the packing of the molecules, preventing strong π-π stacking and influencing the final morphology. nih.gov

Smart Materials: Creating materials that respond to external stimuli like light, temperature, pH, or the presence of specific analytes. researchgate.netrsc.org For example, a derivative could be designed to change its fluorescence color or intensity upon binding to a metal ion, forming the basis of a chemical sensor. rsc.org The photo-responsive nature of some fluorene derivatives could be harnessed to create materials whose properties can be switched with light. researchgate.net

The development of these "smart" supramolecular systems could lead to advanced applications in drug delivery, tissue engineering, and environmental monitoring. nih.gov

High-Throughput Screening and Artificial Intelligence/Machine Learning-Aided Discovery in Fluorene Research

The discovery of new materials is traditionally a slow, iterative process. High-throughput screening (HTS) and artificial intelligence/machine learning (AI/ML) are poised to revolutionize this field by dramatically accelerating the pace of innovation. youtube.com

In the context of fluorene research, these computational approaches can be applied to:

Property Prediction: Training ML models on existing data to predict the photophysical and electronic properties (e.g., emission wavelength, quantum yield, charge mobility) of novel, yet-to-be-synthesized fluorene derivatives. nih.govnih.gov This allows researchers to screen vast virtual libraries of compounds and prioritize the most promising candidates for synthesis. youtube.com

Inverse Design: Using generative AI models to design new fluorene-based molecules from scratch that are predicted to have a desired set of properties. nih.gov These models can explore a much wider chemical space than is accessible through human intuition alone.

Reaction Optimization: Applying machine learning algorithms to optimize reaction conditions, improving yields and reducing the number of experiments needed. This is particularly valuable when dealing with complex, multi-component reactions. nih.gov

The integration of AI/ML with automated synthesis platforms could create a closed-loop system for autonomous materials discovery, where new fluorene derivatives are designed, synthesized, and tested with minimal human intervention. researchgate.net This data-driven approach will be instrumental in unlocking the full potential of the fluorene scaffold for next-generation technologies.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2,7-Di-tert-butyl-9-fluorenylmethanol, and how can purity be optimized?

- Methodology : The synthesis typically involves alkylation of the fluorene backbone at the 2 and 7 positions using tert-butyl groups. A Friedel-Crafts alkylation or metal-catalyzed coupling (e.g., palladium-mediated reactions) may be employed. Purification often requires column chromatography with silica gel and non-polar solvents due to the compound’s hydrophobic tert-butyl groups. Recrystallization in mixed solvents (e.g., hexane/ethyl acetate) can enhance purity (>95%) .

- Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using H NMR (e.g., tert-butyl proton signals at δ 1.3–1.5 ppm) .

Q. Which spectroscopic techniques are critical for characterizing 2,7-Di-tert-butyl-9-fluorenylmethanol?

- Methodology :

- NMR : H and C NMR confirm substitution patterns and hydroxyl group presence. The tert-butyl groups exhibit distinct singlet peaks in H NMR, while the fluorenylmethanol moiety shows aromatic protons at δ 7.2–7.8 ppm .

- X-ray Crystallography : Resolves steric effects of tert-butyl groups and molecular geometry. A reported fluorenol derivative () used single-crystal X-ray diffraction (R factor = 0.035) to confirm spatial arrangements .

- FT-IR : Identifies O–H stretching (~3200–3600 cm) and C–O bonds (~1050–1250 cm) .

Q. How can researchers address solubility challenges during experimental workflows?

- Methodology : The tert-butyl groups enhance solubility in non-polar solvents (e.g., toluene, dichloromethane), but the hydroxyl group may require protection (e.g., FMOC-Cl) for reactions in polar media. FMOC derivatives improve solubility in DMF or THF, as seen in analogous fluorenylmethanol applications .

Advanced Research Questions

Q. What role does 2,7-Di-tert-butyl-9-fluorenylmethanol play in designing organic electronic materials (e.g., OLEDs)?

- Methodology : The rigid fluorene backbone and tert-butyl substituents reduce aggregation-induced quenching, enhancing luminescence efficiency. Similar derivatives () were incorporated into fullerene triads for charge-transfer studies. Electrochemical analysis (cyclic voltammetry) and DFT calculations can probe HOMO/LUMO levels .

- Data Interpretation : Compare fluorescence quantum yields with unsubstituted analogs to quantify steric effects on photophysical properties .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

- Methodology :

- Iterative Refinement : For X-ray data, use software like SHELXL to adjust thermal parameters and occupancy rates, especially if tert-butyl disorder is observed .

- Cross-Validation : Correlate NMR coupling constants with DFT-predicted dihedral angles. Discrepancies in hydroxyl proton signals may indicate hydrogen bonding or polymorphism .

Q. What mechanistic insights can be gained from studying tert-butyl steric effects in catalytic applications?

- Methodology : Use kinetic studies (e.g., Eyring plots) to assess how tert-butyl groups influence reaction rates in palladium-catalyzed cross-couplings. Competitive experiments with less-hindered analogs (e.g., methyl-substituted fluorenylmethanol) isolate steric contributions .

- Advanced Tools : In-situ IR spectroscopy monitors intermediate formation, while XAS (X-ray absorption spectroscopy) probes metal-ligand interactions in catalytic cycles .

Q. How does the stability of 2,7-Di-tert-butyl-9-fluorenylmethanol vary under thermal or oxidative conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (T) under nitrogen/air atmospheres.

- Accelerated Aging Studies : Expose the compound to UV light or elevated temperatures and track degradation via HPLC. The tert-butyl groups may delay oxidation compared to unsubstituted fluorenols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.